REACTION_CXSMILES
|
C[C:2]1[C:7]2[N:8]=C(NC3C=CC=CC=3C)[O:10][C:6]=2[CH:5]=[C:4]([CH2:19][C:20](NC2C=CC(C(C)CC(O)=O)=NC=2)=[O:21])[CH:3]=1.[C:35]1([CH3:44])[C:36]([N:41]=[C:42]=S)=[CH:37][CH:38]=[CH:39][CH:40]=1.C1(N=C=NC2CCCCC2)CCCCC1.C([OH:62])C>>[C:35]1([CH3:44])[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=1[NH:41][C:42]1[O:10][C:6]2[CH:5]=[C:4]([CH2:19][C:20]([OH:21])=[O:62])[CH:3]=[CH:2][C:7]=2[N:8]=1
|
Name
|
ethyl 4-amino-3-hydroxy-phenylacetate
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Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC2=C1N=C(O2)NC2=C(C=CC=C2)C)CC(=O)NC=2C=CC(=NC2)C(CC(=O)O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N=C=S)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was subjected to flash chromatography on silica eluting with a mixture of pentane and ethyl acetate (7:3
|
Type
|
CUSTOM
|
Details
|
v/v) to give a yellow foam
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
ADDITION
|
Details
|
the residue subjected to short column chromatography on silica eluting with a mixture of 5-10% tert-butyl methyl ether in dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove dicyclohexylurea
|
Type
|
DISSOLUTION
|
Details
|
The resulting light yellow oil was dissolved in ethanol (100 mL)
|
Type
|
ADDITION
|
Details
|
the solution was treated with sodium hydroxide solution (15 mL, 1M)
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
The solution was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
the aqueous layer was acidified to pH 1 by addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |